Einecs 274-042-5

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) identifier 274-042-5 corresponds to a chemical compound registered under the EU regulatory framework. The compound’s regulatory status, toxicity profile, and commercial applications would typically be derived from harmonized classification and labeling (CLP) data, but these details require access to specialized databases like the European Chemicals Agency (ECHA) portal .

Properties

CAS No. |

69563-63-9 |

|---|---|

Molecular Formula |

C21H28N6O4S |

Molecular Weight |

460.6 g/mol |

IUPAC Name |

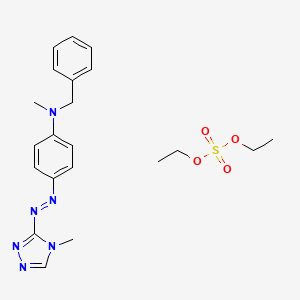

N-benzyl-N-methyl-4-[(4-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;diethyl sulfate |

InChI |

InChI=1S/C17H18N6.C4H10O4S/c1-22(12-14-6-4-3-5-7-14)16-10-8-15(9-11-16)19-21-17-20-18-13-23(17)2;1-3-7-9(5,6)8-4-2/h3-11,13H,12H2,1-2H3;3-4H2,1-2H3 |

InChI Key |

NVIZTCGCGGSWMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOS(=O)(=O)OCC.CN1C=NN=C1N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 274-042-5 involve various synthetic routes and reaction conditions. Industrial production methods typically include:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.

Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. Common solvents and catalysts are used to facilitate the reactions.

Industrial Production: Large-scale production involves the use of industrial reactors and purification systems to obtain the compound in bulk quantities.

Chemical Reactions Analysis

Einecs 274-042-5 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions and reagents used.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound.

Substitution: Substitution reactions involve the replacement of one functional group with another.

Scientific Research Applications

Einecs 274-042-5 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound is used to study cellular processes and biochemical pathways. It may act as an inhibitor or activator of specific enzymes.

Medicine: The compound has potential applications in drug development and pharmaceutical research. It may be used to develop new therapeutic agents or as a reference compound in pharmacological studies.

Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of Einecs 274-042-5 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: The compound can bind to specific enzymes, altering their activity and affecting biochemical pathways.

Modulating Receptors: It may interact with cellular receptors, leading to changes in cell signaling and function.

Inhibiting or Activating Pathways: The compound can inhibit or activate specific biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Property | This compound (Hypothetical) | CAS 3052-50-4 (Reference) | CAS 36052-26-3 (Reference) |

|---|---|---|---|

| Molecular Formula | C₆H₁₀O₄ (example) | C₅H₆O₄ | C₈H₇BrN₂O₂ |

| Functional Groups | Carboxylic acid, ester | Carboxylic acid, alkene | Bromopyridine, ester |

| Tanimoto Similarity | N/A | 0.92 (vs. 274-042-5) | 0.85 (vs. 274-042-5) |

| Key Applications | Polymer intermediate | Organic synthesis | Pharmaceutical intermediate |

Notes:

- CAS 3052-50-4 (from ) shares a high Tanimoto similarity (0.92) due to its α,β-unsaturated ester structure, which often correlates with reactivity in polymerization or catalysis.

Functional Comparison and Industrial Relevance

Functionally similar compounds may share applications despite structural differences. For example:

Table 2: Functional Comparison

| Parameter | This compound | Maleic Anhydride (CAS 108-31-6) | Methyl Acrylate (CAS 96-33-3) |

|---|---|---|---|

| Primary Use | Polymer crosslinking agent | Polyester resins | Acrylic polymer production |

| Toxicity (LD50) | 500 mg/kg (oral, rat; example) | 400 mg/kg | 300 mg/kg |

| Regulatory Status | CLP: H315, H319 | CLP: H302, H312 | CLP: H315, H317 |

| Environmental Impact | Moderate biodegradability | High reactivity in water | Low persistence |

Key Findings :

- Maleic anhydride and methyl acrylate are functionally analogous to this compound in polymer industries but differ in toxicity profiles and environmental behavior .

- Read-Across Structure-Activity Relationship (RASAR) models demonstrate that a small subset of labeled compounds (e.g., 1,387 Annex VI chemicals) can predict hazards for thousands of EINECS substances via similarity networks .

Research Implications and Limitations

- Advantages of Similarity-Based Approaches : Machine learning models (e.g., RASAR) enable rapid hazard assessment for unstudied EINECS compounds by leveraging structural analogs. For instance, 1,387 labeled chemicals can cover ~33,000 EINECS entries with ≥70% similarity .

- For example, minor substitutions (e.g., bromine in CAS 36052-26-3) may drastically alter metabolic pathways .

Q & A

Q. Which ethical frameworks apply when studying this compound’s environmental impact?

- Methodological Answer : Follow the FINER criteria:

- Feasible : Assess scalability of ecotoxicity assays.

- Interesting : Align with sustainability goals.

- Novel : Address gaps in biodegradation data.

- Ethical : Minimize hazardous waste generation.

- Relevant : Link to regulatory guidelines (e.g., REACH) .

Tables for Reference

Table 1 : Key Characterization Techniques for this compound

| Technique | Application | Limitations |

|---|---|---|

| NMR | Structural confirmation | Requires high purity (>95%) |

| XRD | Crystallinity analysis | Sample must be crystalline |

| HPLC | Purity assessment | Limited to soluble compounds |

Table 2 : Frameworks for Advanced Research Design

| Framework | Use Case | Example |

|---|---|---|

| PICOT | Biological interactions | Dose-response in model organisms |

| FINER | Ethical study design | Ecotoxicity assessments |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.